1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C13H17N3O2. This compound features a pyrrolidine ring fused with a tetrahydrocinnoline moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology and medicine, it may serve as a precursor for drug development, given its unique structural properties .
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and tetrahydrocinnoline-based molecules. Compared to these, 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of both structural motifs, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)10-5-6-16(8-10)12-7-9-3-1-2-4-11(9)14-15-12/h7,10H,1-6,8H2,(H,17,18) |
InChI Key |
ZFGGGBLAWPQICB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(C3)C(=O)O |
Origin of Product |
United States |
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